3,3-diethylcyclobutane-1-carboxylic acid 3,3-diethylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 66016-24-8
VCID: VC4121592
InChI: InChI=1S/C9H16O2/c1-3-9(4-2)5-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
SMILES: CCC1(CC(C1)C(=O)O)CC
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

3,3-diethylcyclobutane-1-carboxylic acid

CAS No.: 66016-24-8

Cat. No.: VC4121592

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

3,3-diethylcyclobutane-1-carboxylic acid - 66016-24-8

Specification

CAS No. 66016-24-8
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 3,3-diethylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C9H16O2/c1-3-9(4-2)5-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Standard InChI Key XAOPKUQAMUWBSO-UHFFFAOYSA-N
SMILES CCC1(CC(C1)C(=O)O)CC
Canonical SMILES CCC1(CC(C1)C(=O)O)CC

Introduction

3,3-Diethylcyclobutane-1-carboxylic acid is an organic compound characterized by its cyclobutane ring structure, which includes two ethyl groups attached to the third carbon of the ring and a carboxylic acid functional group at the first carbon. The molecular formula for this compound is C9H16O2, indicating it contains nine carbon atoms, sixteen hydrogen atoms, and two oxygen atoms. This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and biological studies.

Synthesis and Chemical Reactions

The synthesis of 3,3-diethylcyclobutane-1-carboxylic acid typically involves several steps, often starting from simpler organic compounds. While specific synthesis methods are not detailed in the available literature, compounds with similar structures often undergo reactions such as esterification, amidation, and decarboxylation. These reactions are crucial for exploring the compound's reactivity and potential applications in organic synthesis.

Applications and Future Directions

3,3-Diethylcyclobutane-1-carboxylic acid could serve as an intermediate in chemical synthesis, particularly in the production of more complex molecules. Its unique structure makes it a candidate for various applications in organic chemistry and potentially in pharmaceutical research. Future studies should focus on exploring its reactivity, biological activity, and potential uses in drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with 3,3-diethylcyclobutane-1-carboxylic acid, each with distinct properties:

Compound NameMolecular FormulaKey Differences
3-Ethylcyclobutane-1-carboxylic acidLacks ethyl groups; less reactive.
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acidContains an ethylthio group; enhances reactivity.
1-Cyano-3,3-diethylcyclobutane-1-carboxylic acidIncludes a cyano group; different reactivity profile.

These comparisons highlight the unique aspects of 3,3-diethylcyclobutane-1-carboxylic acid regarding its reactivity and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator